molecular formula C12H19N B13524877 2-(4-Isopropylphenyl)propan-1-amine

2-(4-Isopropylphenyl)propan-1-amine

Cat. No.: B13524877
M. Wt: 177.29 g/mol
InChI Key: IFSYSEPYHFKTNH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)propan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with an isopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(4-Isopropylphenyl)propan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Imine, nitrile

    Reduction: Alkane

    Substitution: Halogenated, nitrated, or alkylated derivatives

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Isopropylphenyl)propan-1-amine
  • 3-(4-Isopropylphenyl)propan-1-amine
  • (S)-1-(4-Isopropylphenyl)propan-2-amine

Uniqueness

2-(4-Isopropylphenyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3

InChI Key

IFSYSEPYHFKTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)CN

Origin of Product

United States

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